molecular formula C10H14FNO3S B3014115 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide CAS No. 349397-51-9

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B3014115
CAS No.: 349397-51-9
M. Wt: 247.28
InChI Key: CPOOFEUGOHZIJT-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide (CAS 349397-51-9) is an organic compound with the molecular formula C10H14FNO3S and an average molecular mass of 247.284 Da . This compound features a benzenesulfonamide scaffold, a structure of significant interest in medicinal chemistry due to its versatility and presence in bioactive molecules . The molecular structure incorporates both fluorine and a 3-methoxypropyl side chain, which can influence the compound's physicochemical properties and binding affinity . Benzenesulfonamide derivatives are frequently investigated for their potential to interact with various biological targets. Recent scientific literature highlights the role of similar benzenesulfonamide-containing compounds in the development of novel therapeutic agents, such as inhibitors of the HIV-1 CA protein for antiviral research . Furthermore, fluorinated sulphonamides are an active area of exploration in pharmaceutical and agrochemical research for discovering new entities with distinct characteristics . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOOFEUGOHZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(3-methoxypropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Alkyl vs. Aromatic Substituents

  • Target Compound : The 3-methoxypropyl group introduces moderate lipophilicity and polarity due to the ether oxygen, balancing solubility and membrane permeability .
  • Aromatic Substituents (e.g., 4-Fluoro-N-(4-fluorobenzyl)benzenesulfonamide) : Aromatic groups enhance π-π stacking interactions but may reduce metabolic stability compared to aliphatic chains .

Complex Substituents in Pharmacologically Active Derivatives

  • Pyridylpropyl Derivatives (e.g., Compound 4d/2m) : These feature extended aromatic systems (pyrazole-pyridine) linked to the sulfonamide nitrogen, enhancing binding affinity to kinase targets but increasing molecular weight and complexity .

Benzene Ring Substituent Effects

  • Fluorine (Target Compound) : Fluorine’s electronegativity improves metabolic stability and influences electronic properties, favoring interactions with biological targets .
  • Chloro (4-Chloro-N-(3-methoxypropyl)benzenesulfonamide) : Chlorine’s larger atomic size increases steric hindrance and may elevate melting points (e.g., 166–168°C for 4c vs. 144–146°C for 4d) .
  • Bromo/Trifluoromethyl (N-(3-Methoxypropyl)-4-bromo-3-trifluoromethylbenzenesulfonamide) : These groups enhance halogen bonding and lipophilicity but may compromise solubility .

Physicochemical and Pharmacokinetic Profiles

Compound Substituent (N) Benzene Substituent Melting Point (°C) Molecular Weight Key Features
This compound 3-Methoxypropyl 4-Fluoro N/A 261.29 Balanced solubility/permeability
4d/2m (Pyridylpropyl derivative) Pyridylpropyl 4-Fluoro 144–146 ~600 Kinase inhibitory activity
4c (Chloro analog) Pyridylpropyl 4-Chloro 166–168 ~600 Higher melting point
N-Isopropyl-3-methyl analog Isopropyl 4-Fluoro, 3-methyl N/A 231.29 Increased lipophilicity
4-Bromo-3-CF3 analog 3-Methoxypropyl 4-Bromo, 3-CF3 N/A 366.23 Enhanced halogen bonding

Biological Activity

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16FNO2S
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 349397-51-9

The presence of the fluorine atom and the methoxypropyl group contributes to its unique chemical reactivity and biological profile.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, impacting biochemical pathways related to inflammation and microbial infections.
  • Receptor Interaction : The compound likely interacts with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Pharmacokinetics : The fluorine atom enhances lipophilicity, which may facilitate better absorption and distribution within biological systems.

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various sulfonamide derivatives, revealing that compounds with fluorine substitutions exhibited enhanced potency against Gram-positive bacteria.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected compounds.
    CompoundMIC (µg/mL)
    This compound8
    Sulfanilamide16
    Trimethoprim4
  • Anti-inflammatory Activity :
    • In vitro assays showed that related sulfonamides could significantly reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
  • Anticancer Activity :
    • A recent study demonstrated that a structurally similar compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.

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